An In-depth Technical Guide to the Core Basic Properties of 3-Hydroxy-3-phenylpropanoic Acid
An In-depth Technical Guide to the Core Basic Properties of 3-Hydroxy-3-phenylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 3-Hydroxy-3-phenylpropanoic acid. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. This document includes a compilation of its physical and chemical characteristics, detailed spectral data, a proposed synthesis protocol, and an exploration of its known biological roles and potential activities. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using diagrams.
Chemical and Physical Properties
3-Hydroxy-3-phenylpropanoic acid, a derivative of phenylpropanoic acid, is a white to off-white crystalline solid.[1] It is soluble in water, ethanol (B145695), and ether.[1] This compound is characterized by the presence of a hydroxyl group on the benzylic carbon and a carboxylic acid functional group.
Table 1: Physical and Chemical Properties of 3-Hydroxy-3-phenylpropanoic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₃ | |
| Molecular Weight | 166.17 g/mol | [2] |
| CAS Number | 3480-87-3 | |
| Appearance | White to off-white crystals or needles | [1] |
| Melting Point | 115-118 °C | N/A |
| 116-119 °C ((S)-enantiomer) | N/A | |
| Boiling Point | 329 °C | N/A |
| pKa | 4.40 | N/A |
| Solubility | Soluble in water, ethanol, and ether | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 3-Hydroxy-3-phenylpropanoic acid. Below are the expected and reported spectral data.
Table 2: Spectral Data of 3-Hydroxy-3-phenylpropanoic Acid and its Ethyl Ester
| Data Type | Description |
| ¹H NMR (Ethyl Ester) | ¹H NMR (300 MHz, CDCl₃), δ 1.27 (3H, t, J 7.2 Hz), 2.70 (1H, dd, J 16.4 and 4.8 Hz), 2.77 (1H, dd, J 16.4 and 8.4 Hz), 3.27 (br s, -OH), 4.18 (2H, q, J 7.2 Hz), 5.13 (1H, dd, J 8.4 and 4.8 Hz), 7.26-7.40 (5H, m).[3] |
| ¹³C NMR (Ethyl Ester) | ¹³C NMR (75 MHz, CDCl₃), δ 14.1, 43.5, 60.9, 70.3, 125.8, 127.6, 128.5, 142.6, 172.2.[3] |
| Mass Spectrum | Data for the trimethylsilyl (B98337) derivative of the related 3-(3-Hydroxyphenyl)propanoic acid is available, showing characteristic fragmentation patterns.[4][5] |
Note: Experimental ¹H and ¹³C NMR data for the free acid were not definitively available in the searched literature. The provided data is for the ethyl ester, which serves as a close reference.
Experimental Protocols
Synthesis of 3-Hydroxy-3-phenylpropanoic Acid via Reformatsky Reaction and Subsequent Hydrolysis
A common and effective method for the synthesis of 3-Hydroxy-3-phenylpropanoic acid is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[6] This is followed by the hydrolysis of the resulting β-hydroxy ester.
Experimental Workflow for the Synthesis of 3-Hydroxy-3-phenylpropanoic Acid
Caption: Synthesis workflow for 3-Hydroxy-3-phenylpropanoic acid.
Materials:
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Benzaldehyde
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Ethyl bromoacetate
-
Zinc dust, activated
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Anhydrous toluene (B28343) and ether
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Sulfuric acid (for workup)
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Sodium hydroxide (B78521) (for hydrolysis)
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Hydrochloric acid (for acidification)
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Anhydrous magnesium sulfate
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Solvents for chromatography and recrystallization (e.g., hexane, ethyl acetate)
Procedure:
Step 1: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate
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In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add activated zinc dust.
-
Add a solution of benzaldehyde and ethyl bromoacetate in a mixture of anhydrous toluene and ether to the dropping funnel.
-
Add a small portion of the aldehyde-ester solution to the zinc to initiate the reaction. An exothermic reaction should be observed.
-
Add the remaining solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, heat the reaction mixture to reflux for an additional 30 minutes to ensure complete reaction.
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Cool the reaction mixture to room temperature and then in an ice bath.
-
Slowly add cold dilute sulfuric acid to quench the reaction and dissolve any unreacted zinc and the zinc salt of the product.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous magnesium sulfate.
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Remove the solvent under reduced pressure. The crude ethyl 3-hydroxy-3-phenylpropanoate can be purified by column chromatography.[3]
Step 2: Hydrolysis to 3-Hydroxy-3-phenylpropanoic Acid
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Dissolve the purified ethyl 3-hydroxy-3-phenylpropanoate in a suitable solvent such as ethanol.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Dilute the residue with water and wash with ether to remove any non-acidic impurities.
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Cool the aqueous layer in an ice bath and acidify with cold dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
Step 3: Purification
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The crude 3-Hydroxy-3-phenylpropanoic acid can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ethyl acetate (B1210297) and hexane.
Biological Activity and Signaling Pathways
Known Biological Roles
3-Hydroxy-3-phenylpropanoic acid is a known intermediate in the biosynthesis of benzoic acid and salicylic (B10762653) acid in plants.[7] It is formed from cinnamic acid via a β-oxidative pathway.[7] In microorganisms, phenylpropanoic acid and its hydroxylated derivatives are involved in catabolic pathways. For instance, in Escherichia coli, 3-hydroxyphenylpropionate is a key metabolite in a specific degradation pathway.[8]
Potential Pharmacological Activities
While specific studies on the anti-inflammatory and antioxidant activities of 3-Hydroxy-3-phenylpropanoic acid are limited, related phenylpropanoic acid derivatives are known to possess such properties. The following are general experimental approaches that could be employed to evaluate these potential activities.
Logical Flow for Investigating Potential Bioactivity
Caption: Potential bioactivity screening workflow.
4.2.1. In Vitro Anti-inflammatory Activity Assay: COX Enzyme Inhibition
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Principle: This assay measures the ability of the test compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) enzymes, which are key enzymes in the inflammatory pathway.
-
Methodology:
-
The test compound is pre-incubated with purified COX-1 or COX-2 enzyme at various concentrations.
-
Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.
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The production of prostaglandin (B15479496) E2 (PGE2), a product of the COX reaction, is measured using a colorimetric or fluorometric method, such as an ELISA kit.
-
The percentage inhibition of COX activity is calculated by comparing the results with a control (no inhibitor).
-
4.2.2. In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging
-
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.
-
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
The test compound is added to the DPPH solution at various concentrations.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.
-
Signaling Pathway Modulation
Currently, there is no direct evidence in the scientific literature detailing the modulation of specific signaling pathways in mammalian systems by 3-Hydroxy-3-phenylpropanoic acid. However, related phenolic compounds have been shown to influence various signaling pathways, including the NF-κB and MAPK pathways, which are critical in inflammation and cellular stress responses. Further research is required to determine if 3-Hydroxy-3-phenylpropanoic acid exerts its potential biological effects through similar mechanisms. In E. coli, it has been shown that 3-hydroxyphenylpropionate and phenylpropionate act as synergistic activators of the MhpR transcriptional regulator, which controls the expression of genes involved in their catabolism.[8]
Conclusion
3-Hydroxy-3-phenylpropanoic acid is a well-characterized compound with established physical and chemical properties. Its synthesis is readily achievable through established organic chemistry reactions. While its biological role is well-documented in plant biosynthesis, its potential pharmacological activities in mammalian systems, particularly its anti-inflammatory and antioxidant properties, remain an area for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Future studies should focus on obtaining detailed experimental spectroscopic data and conducting comprehensive biological assays to elucidate its mechanism of action and potential for therapeutic applications.
References
- 1. Synthesis routes of Ethyl 3-hydroxy-3-phenylpropanoate [benchchem.com]
- 2. 3-Hydroxy-3-phenylpropanoate | C9H9O3- | CID 22328018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-Hydroxyphenylpropionate and Phenylpropionate Are Synergistic Activators of the MhpR Transcriptional Regulator from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
